Growth Per Cycle: PCDS Delivers 20–30% Higher GPC Than HCDS Under Identical Hollow Cathode PEALD Conditions
In a direct head-to-head comparison using a hollow cathode plasma-enhanced ALD system with NH₃/N₂ plasma, pentachlorodisilane (PCDS) demonstrated approximately 20–30% higher growth per cycle (GPC) than hexachlorodisilane (HCDS) under identical process conditions, while maintaining saturated, self-limiting growth behavior over the temperature range of 270–360 °C [1]. The AVS conference paper quantifies this difference as 20–30% higher GPC for PCDS relative to HCDS [2]. This throughput advantage is structural in origin: the single Si–H bond in PCDS provides a more reactive surface adsorption site compared to the fully chlorinated HCDS molecule, enhancing precursor chemisorption efficiency per ALD cycle [1]. A separate cross-study comparison further shows that 1,1,1-trichlorodisilane (3CDS) achieves ~20% higher GPC than PCDS, positioning PCDS as an intermediate-GPC option between HCDS and 3CDS [3].
| Evidence Dimension | Growth per cycle (GPC) in SiNₓ PEALD |
|---|---|
| Target Compound Data | PCDS: ~20–30% higher GPC than HCDS; saturated growth with ~3×10⁵ L precursor exposure |
| Comparator Or Baseline | HCDS: baseline GPC (100%); identical saturation behavior with ~3×10⁵ L exposure |
| Quantified Difference | GPC enhancement: 20–30% above HCDS baseline; 3CDS further yields ~20% higher GPC than PCDS |
| Conditions | Hollow cathode PEALD, NH₃/N₂ plasma, 270–360 °C, precursor exposure ~3×10⁵ L, home-built PEALD system (UT Dallas/Dow Corning collaboration) |
Why This Matters
A 20–30% higher GPC directly translates to proportionally higher wafer throughput in semiconductor manufacturing, reducing cost-per-wafer for SiNₓ deposition without requiring hardware modifications—a quantifiable procurement and process economics advantage over HCDS.
- [1] Meng, X.; Kim, H. S.; Lucero, A. T.; Hwang, S. M.; Lee, J. S.; Byun, Y.-C.; Kim, J.; Hwang, B. K.; Zhou, X.; Young, J.; Telgenhoff, M. Hollow Cathode Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride Using Pentachlorodisilane. ACS Applied Materials & Interfaces 2018, 10 (16), 14116–14123. DOI: 10.1021/acsami.8b00723. Reports approximately >20% higher GPC for PCDS vs. HCDS. View Source
- [2] Meng, X.; Kim, H. S.; Lucero, A. T.; et al. Paper TF+EM+MI-WeM10: Silicon Nitride Thin Films Grown by Hollow Cathode Plasma-Enhanced ALD using a Novel Chlorosilane Precursor. AVS 64th International Symposium & Exhibition, November 1, 2017. Reports approximately 20–30% higher GPC for PCDS vs. HCDS. View Source
- [3] Kim, H. S.; Le, D. N.; Ravichandran, A. V.; Sahota, A.; Lee, J.; Jung, Y.; Ahn, J.; Kim, J. Plasma-Enhanced Atomic-Layer Deposition of Nanometer-Thick SiNₓ Films Using Trichlorodisilane for Etch-Resistant Coatings. ACS Applied Nano Materials 2021, 4 (3), 2558–2564. DOI: 10.1021/acsanm.0c03203. 3CDS gives ~20% higher GPC than PCDS and ~45% higher than HCDS. View Source
